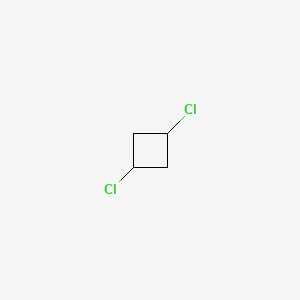
1,3-Dichlorocyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichlorocyclobutane is an organic compound with the molecular formula C4H6Cl2 It is a member of the cycloalkane family, specifically a cyclobutane ring with two chlorine atoms attached at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichlorocyclobutane can be synthesized through several methods. One common approach involves the chlorination of cyclobutane. This reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) under ultraviolet light or heat to facilitate the substitution reaction. The reaction can be represented as follows:
C4H8+Cl2→C4H6Cl2+H2
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichlorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form cyclobutene or other unsaturated compounds.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form cyclobutane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of hydroxylated or aminated cyclobutane derivatives.
Elimination: Formation of cyclobutene.
Reduction: Formation of cyclobutane.
Scientific Research Applications
1,3-Dichlorocyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,3-dichlorocyclobutane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound undergoes dehydrohalogenation to form unsaturated products. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorocyclobutane: Similar structure but with chlorine atoms at the 1 and 2 positions.
1,4-Dichlorocyclobutane: Chlorine atoms at the 1 and 4 positions.
Cyclobutane: The parent compound without any chlorine substituents.
Uniqueness
1,3-Dichlorocyclobutane is unique due to the specific positioning of the chlorine atoms, which influences its chemical reactivity and physical properties. The 1,3-substitution pattern allows for distinct reaction pathways and products compared to other dichlorocyclobutane isomers.
Properties
CAS No. |
55887-82-6 |
|---|---|
Molecular Formula |
C4H6Cl2 |
Molecular Weight |
124.99 g/mol |
IUPAC Name |
1,3-dichlorocyclobutane |
InChI |
InChI=1S/C4H6Cl2/c5-3-1-4(6)2-3/h3-4H,1-2H2 |
InChI Key |
MEMYAJNODSYPGC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















